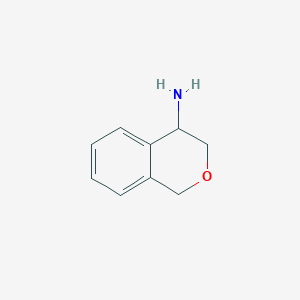
3-Aminopentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminopentane-2,4-dione, also known as acetylacetoneimine or diacetyl monoxime, is a chemical compound that has been widely used in scientific research. It is a colorless to yellow crystalline powder that is soluble in water and organic solvents. The compound has a variety of applications in biochemistry, physiology, and analytical chemistry.
Wirkmechanismus
The mechanism of action of 3-Aminopentane-2,4-dione involves the formation of stable complexes with nitrogen-containing compounds such as urea and creatinine. The formation of these complexes is based on the ability of the compound to chelate metal ions such as copper and iron. The resulting complexes can be measured using spectrophotometric or fluorometric methods.
Biochemical and Physiological Effects
3-Aminopentane-2,4-dione has no known biochemical or physiological effects on living organisms. It is considered to be a non-toxic compound that does not interfere with normal metabolic processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Aminopentane-2,4-dione in lab experiments are its high selectivity and sensitivity for nitrogen-containing compounds. The compound is also easy to use and can be measured using simple spectrophotometric or fluorometric methods. The limitations of using the compound are its instability in solution and its sensitivity to light and heat. The compound can also interfere with other chemical reactions in the sample if not properly removed.
Zukünftige Richtungen
For the use of 3-Aminopentane-2,4-dione in scientific research include the development of new analytical methods that can increase its selectivity and sensitivity for nitrogen-containing compounds. The compound can also be used in the development of new diagnostic tests for diseases such as kidney disorders and metabolic disorders. In addition, the compound can be used in the development of new drugs that target nitrogen-containing compounds in the body.
Synthesemethoden
The synthesis of 3-Aminopentane-2,4-dione involves the reaction between diacetyl and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of 3-Aminopentane-2,4-dioneeimine and sodium chloride. The compound can be purified by recrystallization from water or organic solvents.
Wissenschaftliche Forschungsanwendungen
3-Aminopentane-2,4-dione has been widely used in scientific research as a reagent for the determination of urea, creatinine, and other nitrogen-containing compounds. It reacts with these compounds to form stable complexes that can be measured using spectrophotometric or fluorometric methods. The compound has also been used in the determination of enzyme activity, protein content, and other biochemical parameters.
Eigenschaften
CAS-Nummer |
142414-84-4 |
|---|---|
Produktname |
3-Aminopentane-2,4-dione |
Molekularformel |
C5H9NO2 |
Molekulargewicht |
115.13 g/mol |
IUPAC-Name |
3-aminopentane-2,4-dione |
InChI |
InChI=1S/C5H9NO2/c1-3(7)5(6)4(2)8/h5H,6H2,1-2H3 |
InChI-Schlüssel |
ZXZGYOVCGCPMMH-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)C)N |
Kanonische SMILES |
CC(=O)C(C(=O)C)N |
Synonyme |
2,4-Pentanedione, 3-amino- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one](/img/structure/B116561.png)





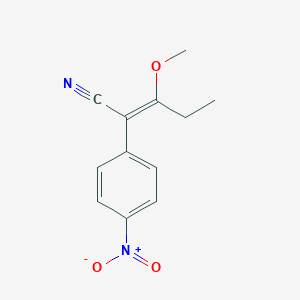
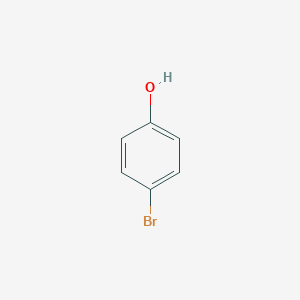
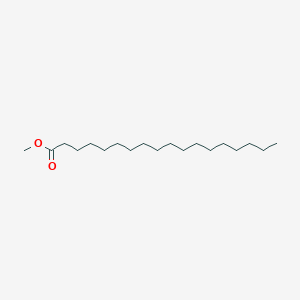

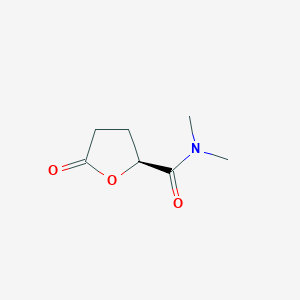
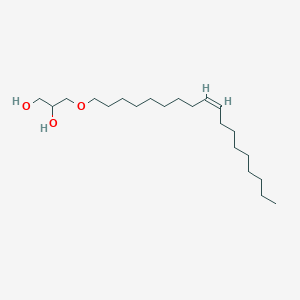
![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan](/img/structure/B116594.png)
